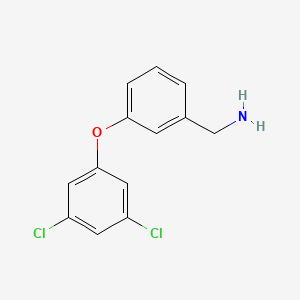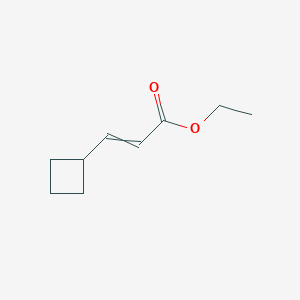
cyclopentane;(1R)-1-(2-diphenylphosphanylcyclopentyl)-N,N-dimethylethanamine;iron
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopentane;(1R)-1-(2-diphenylphosphanylcyclopentyl)-N,N-dimethylethanamine;iron is a complex organometallic compound It consists of a cyclopentane ring, a diphenylphosphanyl group, and an iron center coordinated with N,N-dimethylethanamine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cyclopentane;(1R)-1-(2-diphenylphosphanylcyclopentyl)-N,N-dimethylethanamine;iron typically involves the coordination of iron with the ligand (1R)-1-(2-diphenylphosphanylcyclopentyl)-N,N-dimethylethanamine. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the iron center. Solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are commonly used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the pure compound.
化学反応の分析
Types of Reactions
Cyclopentane;(1R)-1-(2-diphenylphosphanylcyclopentyl)-N,N-dimethylethanamine;iron can undergo various types of chemical reactions, including:
Oxidation: The iron center can be oxidized to higher oxidation states using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Ligand substitution reactions can occur, where the diphenylphosphanyl group or N,N-dimethylethanamine can be replaced with other ligands.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Various ligands like phosphines, amines, or halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(III) complexes, while reduction may produce iron(II) complexes. Substitution reactions can result in a variety of new organometallic compounds with different ligands.
科学的研究の応用
Cyclopentane;(1R)-1-(2-diphenylphosphanylcyclopentyl)-N,N-dimethylethanamine;iron has several scientific research applications, including:
Catalysis: It can serve as a catalyst in various organic transformations, such as hydrogenation, hydroformylation, and cross-coupling reactions.
Material Science: The compound’s unique structural properties make it a candidate for the development of new materials with specific electronic or magnetic properties.
Medicinal Chemistry: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for drug development.
Coordination Chemistry: It is used to study the coordination behavior of iron with different ligands and to understand the electronic and steric effects of the ligands.
作用機序
The mechanism by which cyclopentane;(1R)-1-(2-diphenylphosphanylcyclopentyl)-N,N-dimethylethanamine;iron exerts its effects involves the coordination of the iron center with the ligands. The iron center can participate in various redox reactions, facilitating electron transfer processes. The diphenylphosphanyl group and N,N-dimethylethanamine provide steric and electronic effects that influence the reactivity and stability of the compound. Molecular targets and pathways involved in its action depend on the specific application, such as catalysis or medicinal chemistry.
類似化合物との比較
Similar Compounds
Cyclopentadienyliron dicarbonyl dimer: Another iron-containing organometallic compound with a cyclopentadienyl ligand.
Iron(II) chloride: A simpler iron compound used in various chemical reactions.
Ferrocene: A well-known organometallic compound with a sandwich structure.
Uniqueness
Cyclopentane;(1R)-1-(2-diphenylphosphanylcyclopentyl)-N,N-dimethylethanamine;iron is unique due to its specific ligand arrangement and the presence of both phosphanyl and amine groups. This combination provides distinct electronic and steric properties, making it suitable for specialized applications in catalysis and material science.
特性
分子式 |
C26H38FeNP |
|---|---|
分子量 |
451.4 g/mol |
IUPAC名 |
cyclopentane;(1R)-1-(2-diphenylphosphanylcyclopentyl)-N,N-dimethylethanamine;iron |
InChI |
InChI=1S/C21H28NP.C5H10.Fe/c1-17(22(2)3)20-15-10-16-21(20)23(18-11-6-4-7-12-18)19-13-8-5-9-14-19;1-2-4-5-3-1;/h4-9,11-14,17,20-21H,10,15-16H2,1-3H3;1-5H2;/t17-,20?,21?;;/m1../s1 |
InChIキー |
DAJOTWIFZSBOSV-GWSURVETSA-N |
異性体SMILES |
C[C@H](C1CCCC1P(C2=CC=CC=C2)C3=CC=CC=C3)N(C)C.C1CCCC1.[Fe] |
正規SMILES |
CC(C1CCCC1P(C2=CC=CC=C2)C3=CC=CC=C3)N(C)C.C1CCCC1.[Fe] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 6-amino-4-[2-(benzyloxy)phenyl]-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B12450209.png)
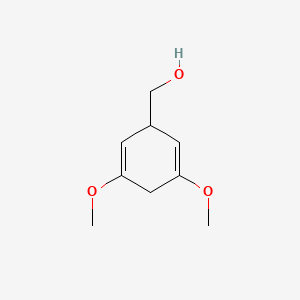
![[(4'-Ethyl[1,1'-biphenyl]-4-yl)methyl]hydrazine](/img/structure/B12450222.png)
![{1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl}hydrazine](/img/structure/B12450226.png)
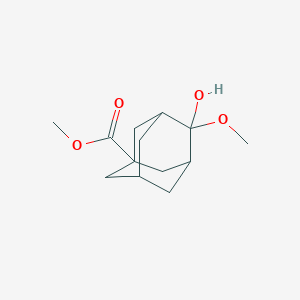
![N-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]-4-(morpholin-4-yl)aniline](/img/structure/B12450238.png)
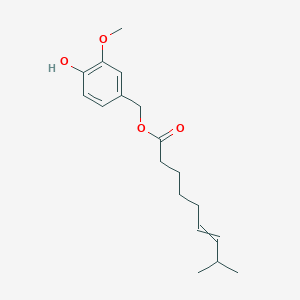
![4-{[4-(Diphenylmethyl)piperazin-1-yl]carbonyl}-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B12450254.png)

![Azanium;2,3-di(octadecanoyloxy)propyl 2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxycarbonylamino]ethyl phosphate](/img/structure/B12450268.png)
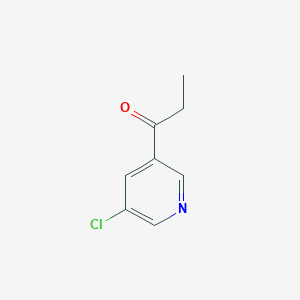
![1-Boc-3-[(4-bromophenylamino)methyl]pyrrolidine](/img/structure/B12450274.png)
